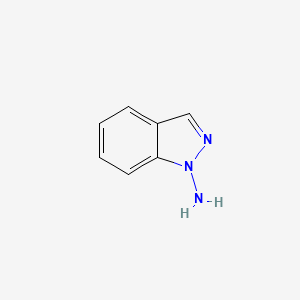

1H-Indazol-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

indazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUZXDACSQYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472031 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-08-6 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Mechanistic and Reactivity Studies Involving 1h Indazol 1 Amine Systems

Elucidation of Reaction Mechanisms in 1H-Indazol-1-amine Synthesis

The synthesis of this compound and its substituted analogs can be achieved through various mechanistic pathways. One prominent method involves the intramolecular oxidative C-H bond amination of α-ketoester-derived hydrazones. acs.orgresearchgate.net Preliminary mechanistic studies suggest that this transformation likely proceeds through a single electron transfer (SET) process mediated by a silver(I) oxidant. acs.orgresearchgate.net The involvement of a radical intermediate is supported by the significant drop in reaction efficiency when radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene (B42955) (DPE) are introduced. acs.org

Another key synthetic route is the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648). colab.ws The use of methyloxime derivatives is particularly effective in preventing a competing Wolf-Kishner reduction. colab.ws Interestingly, the Z-isomers of these methyloximes can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. colab.ws

The formation of imines, which can be precursors to indazole systems, occurs through the treatment of an aldehyde or ketone with a primary amine, often catalyzed by an acid. masterorganicchemistry.com The generally accepted mechanism for this reaction under slightly acidic conditions is a multi-step process: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Furthermore, the synthesis of 1H-indazoles can be achieved via a [3 + 2] annulation approach using arynes and hydrazones. acs.org Depending on the reaction conditions, N-tosylhydrazones can yield 3-substituted indazoles, while N-aryl/alkylhydrazones lead to 1,3-disubstituted indazoles. acs.org

Investigation of Tautomeric Equilibria in 1H-Indazole Systems and Their Derivatives

Indazole and its derivatives exhibit annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.netnih.govbeilstein-journals.org Theoretical calculations, such as MP2/6-31G**, indicate that 1H-indazole is more stable than its 2H counterpart by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net

The position of substituents on the indazole ring significantly influences the tautomeric equilibrium. For instance, N1-alkylation, such as with an ethyl group, stabilizes the 1H-tautomer. vulcanchem.com Similarly, the introduction of a methyl group at the 1-position establishes the 1H-tautomeric form and prevents interconversion.

Solvent polarity also plays a crucial role in determining the predominant tautomeric form. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer is often favored. Conversely, in less polar solvents, the 2H-tautomer can be stabilized through intramolecular hydrogen bonding.

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have considered three potential tautomeric forms. researchgate.net These theoretical calculations have been instrumental in establishing the most stable tautomer, which consistently aligns with experimental observations. researchgate.net

Studies on the Reactivity of the this compound Nitrogen Atom

The N1-amino group in this compound is nucleophilic and can participate in various reactions. For instance, direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the nature of the electrophile. researchgate.netbeilstein-journals.org

The reactivity of the N1 nitrogen is also evident in reactions with aldehydes and ketones. In the presence of formaldehyde (B43269) and aqueous hydrochloric acid, NH-indazoles can form (1H-indazol-1-yl)methanol derivatives. nih.govacs.org This reaction proceeds through the formation of a hemiaminal intermediate. nih.govacs.org

Furthermore, the amine group at other positions, such as the C6-amino group, can influence the molecule's properties through hydrogen bonding, affecting its solubility and crystalline structure. vulcanchem.com The amine group can also serve as a synthetic handle for further derivatization, allowing for the introduction of other functional groups.

Solvent Effects and Reaction Conditions on this compound Transformations

Solvent choice and reaction conditions are critical parameters that significantly influence the outcome of reactions involving this compound and its precursors. For instance, in the synthesis of 1H-indazole from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303), dimethyl sulfoxide (DMSO) was found to provide the best yield compared to other solvents. researchgate.net

The regioselectivity of cyclization reactions to form indazoles can be highly solvent-dependent. mdpi.com In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, it was observed that in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP), one reaction pathway was dominant, leading to a lack of selectivity due to a fast reaction rate. mdpi.com

In the case of N-alkylation of indazoles, the choice of base and solvent is crucial. For example, the reaction of 1H-indazol-6-amine with ethyl iodide or ethyl bromide is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO. vulcanchem.com

The reaction of indazoles with formaldehyde is also sensitive to the reaction medium. While the reaction can occur under neutral conditions, studies have often been conducted in aqueous hydrochloric acid. nih.govacs.org The mechanism in acidic conditions is thought to involve protonated formaldehyde. nih.govacs.org

Biological Activities and Pharmacological Potential of 1h Indazol 1 Amine Derivatives

Anticancer Therapeutics Development based on the 1H-Indazole Scaffold

The versatility of the 1H-indazole ring system has been extensively exploited in the search for new cancer therapies. mdpi.com Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are already in clinical use, validating the therapeutic importance of this scaffold. scispace.comeurekaselect.commdpi.com The 1H-indazol-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for kinase inhibitors. nih.gov Ongoing research focuses on modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising candidates targeting various hallmarks of cancer.

Kinase Inhibition Profiles (e.g., FGFR, VEGFR-2, Bcr-Abl, PDK1, ULK1)

Derivatives of the 1H-indazole scaffold are potent inhibitors of a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in several cancers. A number of 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors. For example, one optimized derivative exhibited a half-maximal inhibitory concentration (IC50) of 2.9 nM against FGFR1. mdpi.com Another compound, 9u, showed an IC50 of 3.3 nM for FGFR1. tandfonline.comnih.gov Similarly, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC50 of 15.0 nM. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. researchgate.netnih.gov Pazopanib, an approved anticancer drug, features a 1H-indazole core and inhibits VEGFR-2. mdpi.com Researchers have synthesized novel indazole-pyrimidine based derivatives, with one compound demonstrating a VEGFR-2 IC50 of 0.0554 µM, comparable to the established drug sorafenib. researchgate.net Another series of diaryl thiourea (B124793) derivatives bearing a 1H-indazole-3-amine moiety also showed potent inhibition of VEGFR-2. lookchem.com

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). While imatinib (B729) is a frontline therapy, resistance, particularly through the T315I "gatekeeper" mutation, remains a challenge. tandfonline.comsemanticscholar.org A series of 1H-indazol-3-amine derivatives have shown potent activity against both wild-type (WT) and T315I mutant Bcr-Abl. mdpi.com One compound inhibited Bcr-Abl WT and Bcr-Abl T315I with IC50 values of 0.014 µM and 0.45 µM, respectively. mdpi.com More recently, a diarylamide 3-aminoindazole derivative, AKE-72, was discovered to be a potent pan-Bcr-Abl inhibitor, with IC50 values of < 0.5 nM against Bcr-Abl WT and 9 nM against the T315I mutant. tandfonline.comsemanticscholar.org

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition: PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is implicated in cell survival and proliferation. preprints.orgportlandpress.com Fragment-based design has led to the identification of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. eurekaselect.comnih.gov Two lead compounds from this series exhibited IC50 values of 80 nM and 90 nM against PDK1. nih.gov

Unc-51-like Kinase 1 (ULK1) Inhibition: ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival under stress. scispace.comnih.gov An in silico screen identified an indazole derivative, SR-17398, as a ULK1 inhibitor (IC50 = 22.4 µM). scispace.comresearchgate.net Structure-based optimization, including the addition of a 3-aminonaphthyl group, led to significantly more potent inhibitors with IC50 values below 50 nM. nih.govresearchgate.net

Inhibition of Immune Checkpoint Pathways (e.g., Indoleamine 2,3-dioxygenase 1, IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a metabolic enzyme that suppresses T-cell-mediated immune responses by depleting tryptophan. nih.gov Its inhibition is a promising strategy in cancer immunotherapy. Researchers have designed and synthesized novel 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors. nih.gov One compound in this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells. nih.gov

Epigenetic Modulators (e.g., Histone Deacetylase (HDAC) Inhibition)

Epigenetic modifications play a crucial role in cancer development. Histone deacetylases (HDACs) are key epigenetic enzymes and are validated targets for cancer therapy. Dual-target inhibitors can offer advantages over single-target agents. To this end, novel pazopanib-based derivatives have been developed that act as dual inhibitors of both HDACs and VEGFR. nih.gov This approach combines the anti-angiogenic effects of VEGFR inhibition with the epigenetic modulation of HDAC inhibition, representing a promising strategy for cancer treatment.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects, such as those with BRCA mutations, leads to synthetic lethality and cell death. Niraparib, a potent PARP1/PARP2 inhibitor approved for the treatment of ovarian, breast, and prostate cancers, features a 1H-indazole core, highlighting the utility of this scaffold in targeting DNA repair pathways. nih.govnih.govmdpi.com

Modulation of Apoptosis and Cell Cycle in Cancer Models

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms of action for many anticancer drugs. Various 1H-indazole amine derivatives have been shown to exert their anticancer effects through these mechanisms. A series of indazole derivatives synthesized via a molecular hybridization strategy were evaluated for their effects on the K562 chronic myeloid leukemia cell line. preprints.org The most promising compound, 6o, was confirmed to induce apoptosis and affect the cell cycle in a concentration-dependent manner, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. preprints.org In another study, an indazole derivative (compound 12l) was found to arrest HepG2 liver cancer cells primarily in the Pre-G1 and G1 phases of the cell cycle and induce apoptosis, with a significant increase in the levels of caspase-3 and BAX, and a reduction in Bcl-2. researchgate.net

Anti-proliferative Effects across Diverse Cancer Cell Lines

Derivatives based on the 1H-indazole scaffold have demonstrated broad anti-proliferative activity against a wide range of human cancer cell lines. The efficacy often varies depending on the specific substitutions on the indazole ring and the cancer cell type. For instance, a series of 1H-indazol-3-amine derivatives showed potent activity against the K562 chronic myeloid leukemia cell line, with compound 6o exhibiting an IC50 of 5.15 µM while showing much lower toxicity to normal cells. preprints.orgnih.gov In a separate study, a 3-methoxy-1H-indazole derivative (compound 8a) displayed exceptional potency against the MCF7 breast cancer cell line with a half-maximal growth inhibition (GI50) of 0.06 µM. Another derivative, AKE-72, elicited remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. tandfonline.com

Anti-inflammatory Agent Development from 1H-Indazole Derivatives

The search for novel anti-inflammatory drugs with improved efficacy and fewer side effects is a constant pursuit in medicinal chemistry. nih.govresearchgate.net Indazole derivatives have emerged as a promising class of compounds, with several demonstrating significant anti-inflammatory potential. mdpi.comnih.gov Commercially available anti-inflammatory drugs like Bendazac and Benzydamine feature the 1H-indazole scaffold, highlighting its importance in this therapeutic area. mdpi.com

A key mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. innovareacademics.inrsc.org The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. japsonline.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. innovareacademics.injapsonline.com

Several studies have demonstrated that 1H-indazole derivatives can act as potent and selective COX-2 inhibitors. In one study, a series of indazole derivatives were evaluated for their ability to inhibit COX-2. nih.gov A concentration-dependent inhibition of the enzyme was observed for all tested compounds. Notably, 5-aminoindazole (B92378) showed the highest inhibition of 78% at a concentration of 50 μM, with an IC50 value of 12.32 μM. nih.gov In comparison, the standard selective COX-2 inhibitor, celecoxib, had an IC50 value of 5.10 μM in the same assay. nih.gov

Computational studies, such as molecular docking and molecular dynamics simulations, have further elucidated the potential of 1H-indazole analogues as selective COX-2 inhibitors. innovareacademics.ininnovareacademics.in These studies have shown that certain derivatives, like 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone (BDF), can bind effectively and remain stable within the active site of the COX-2 enzyme. innovareacademics.in Docking studies revealed significant binding energies for compounds with difluorophenyl, para-tolyl, and 4-methoxyphenyl (B3050149) groups, suggesting a strong interaction with the COX-2 enzyme (PDB: 3NT1). innovareacademics.in This combination of in vitro and in silico evidence supports the potential of 1H-indazole derivatives as a promising foundation for developing new selective COX-2 inhibitors for the treatment of inflammation. innovareacademics.in

Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Indazole | 50 | 70% | 23.42 |

| 5-aminoindazole | 50 | 78% | 12.32 |

| 6-nitroindazole (B21905) | 50 | 68% | 19.22 |

| Celecoxib (Standard) | - | - | 5.10 |

Data sourced from a study on the anti-inflammatory activity of indazole derivatives. nih.gov

Rho-associated protein kinase (ROCK) is another important target in the development of treatments for various diseases, including those with an inflammatory component. rhhz.netmdpi.com ROCK inhibitors have shown potential therapeutic applications in conditions like hypertension and stroke. mdpi.com Indazole derivatives have been identified as a scaffold for developing potent ROCK inhibitors. rhhz.netmdpi.com

Research into N-substituted prolinamido indazoles has led to the discovery of potent ROCK I inhibitors. mdpi.com Structure-activity relationship (SAR) studies indicated that derivatives with a β-proline moiety resulted in more linear-shaped molecules, which showed enhanced activity against ROCK I compared to those with an α-proline moiety. mdpi.comnih.gov For instance, compounds 4a and 4b from one study demonstrated potent ROCK I inhibitory activity with IC50 values of 0.27 µM and 0.17 µM, respectively. mdpi.com Molecular docking studies suggest that these inhibitors bind to the ATP binding site of ROCK I, with key hydrogen bond interactions between the indazole ring and amino acid residues like Met156 and Ala215. mdpi.com

The anti-inflammatory potential of 1H-indazole derivatives has been confirmed through various in vivo and in vitro studies. nih.govnih.gov In a carrageenan-induced hind paw edema model in rats, a standard test for acute inflammation, indazole and its derivatives demonstrated significant, dose-dependent, and time-dependent inhibition of edema. researchgate.netnih.gov For example, 5-aminoindazole, at a dose of 100 mg/kg, produced a maximum inhibition of inflammation of 83.09% in the fifth hour. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives

| Compound (100 mg/kg) | Maximum % Inhibition of Edema (at 5th hour) |

|---|---|

| Indazole | 61.03% |

| 5-aminoindazole | 83.09% |

| Diclofenac (Standard) | 84.50% |

Data from carrageenan-induced hind paw edema model in rats. nih.gov

Antimicrobial Applications of 1H-Indazole Compounds

The indazole scaffold is also a valuable pharmacophore for the development of antimicrobial agents. nih.govmdpi.comresearchgate.net Derivatives of 1H-indazole have shown promising activity against a range of bacteria and fungi, addressing the critical need for new drugs to combat infectious diseases. researchgate.net

Numerous studies have explored the antibacterial properties of 1H-indazole derivatives. nih.govresearchgate.net A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov One compound, in particular, showed activity against S. pyogenes that was 32-fold more potent than the known FtsZ inhibitor 3-MBA. nih.gov

Other research has focused on indazole derivatives as inhibitors of DNA gyrase B, another crucial bacterial enzyme. researchgate.net Substituted indazole compounds demonstrated significant inhibition of bacterial growth, with some showing a minimum inhibitory concentration (MIC) of 50µg/mL. researchgate.net Furthermore, a series of 6-(Aryl)-4-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-2,3,4,5-tetrahydro-indazol-3-one derivatives were synthesized and screened for their antibacterial activity. growingscience.com Certain compounds in this series displayed good activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria when compared to the standard drug Benzyl penicillin. growingscience.com

In addition to their antibacterial effects, 1H-indazole derivatives have demonstrated significant antifungal properties. researchgate.netnih.gov Candidiasis, an infection caused by Candida species, is a major health concern, and the emergence of resistant strains necessitates the development of new antifungal agents. nih.gov

A series of indazole derivatives were designed and evaluated for their activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The 3-phenyl-1H-indazole scaffold, in particular, showed broad anticandidal activity. nih.gov A derivative with an N,N-diethylcarboxamide substituent was identified as the most active compound against C. albicans and both miconazole-susceptible and resistant C. glabrata strains. nih.gov These findings suggest that the 3-phenyl-1H-indazole structure is a promising starting point for the development of novel anticandidal drugs. nih.gov Other studies have also reported the synthesis of indazole derivatives with moderate to good antifungal activity against strains like Aspergillus niger. growingscience.com

Antitubercular Efficacy

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has intensified the search for novel antitubercular agents. Indazole-based compounds have been identified as a promising class of molecules in this effort. Research into new indole- and indazole-based aroylhydrazones has yielded compounds with significant antimycobacterial activity. researchgate.net

In a study evaluating a series of these derivatives against Mycobacterium tuberculosis H37Rv, several compounds demonstrated noteworthy efficacy. Isoniazid and ethambutol (B1671381) were utilized as reference drugs for comparison. The most active compounds from this series were an indazole derivative, compound 3a , and compound 3e , which exhibited excellent antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values of 0.4412 µM and 0.3969 µM, respectively. researchgate.net These findings highlight the potential of the indazole scaffold in developing new and potent treatments for tuberculosis.

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Indazole-based aroylhydrazone (3a) | Mycobacterium tuberculosis H37Rv | 0.4412 | researchgate.net |

| Indazole-based aroylhydrazone (3e) | Mycobacterium tuberculosis H37Rv | 0.3969 | researchgate.net |

| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | - | researchgate.net |

| Ethambutol (Reference) | Mycobacterium tuberculosis H37Rv | - | researchgate.net |

Antiprotozoal and Antileishmanial Potency

Protozoal infections, such as leishmaniasis and trypanosomiasis, represent a significant global health burden, and the need for new, effective treatments is critical. Indazole derivatives have demonstrated considerable antiprotozoal activity. researchgate.net Specifically, 5-nitroindazole (B105863) derivatives have shown efficacy against various protozoa. csic.es

One study investigated a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives for their in vitro activity against Leishmania amazonensis, L. infantum, and L. mexicana. researchgate.net Compounds NV6 and NV8 were found to be active against both promastigote and intracellular amastigote stages of all three Leishmania species. researchgate.net Further research on indazole N-oxide derivatives revealed that compounds such as 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed significant activity against Trypanosoma cruzi. uchile.cl Another derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, was active against three different Leishmania strains. uchile.cl Additionally, a sulfonamide derivative containing an indazole moiety (compound 64) showed 88.2% inhibition against Leishmania. sci-hub.se The inhibition of trypanothione (B104310) synthetase (TryS) in Trypanosoma brucei is another validated strategy, and indazole derivatives have been identified as inhibitors of this essential enzyme. nih.gov

| Compound/Derivative Series | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-Nitroindazole derivative (8) | Acanthamoeba castellanii | IC50 | 2.6 ± 0.7 µM | csic.es |

| 5-Nitroindazole derivative (9) | Acanthamoeba castellanii | IC50 | 4.7 ± 0.9 µM | csic.es |

| 5-Nitroindazole derivative (10) | Acanthamoeba castellanii | IC50 | 3.9 ± 0.6 µM | csic.es |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide (6) | T. cruzi (epimastigote) | IC50 | Similar to Nifurtimox | uchile.cl |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide (6) | Leishmania spp. | Active | - | uchile.cl |

| 3-Cl-indazole derivative (8) | T. brucei TryS | IC50 | 0.4 µM | nih.gov |

| 3-F-indazole derivative (9) | T. brucei TryS | IC50 | 0.4 µM | nih.gov |

Antiviral Research (e.g., Anti-HIV Activity)

The indazole core is a recognized pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). semanticscholar.orgacs.org Several derivatives of 1H-indazole have been synthesized and evaluated for their ability to inhibit HIV replication.

A novel tetrahydroindazolylbenzamide derivative, compound 6 , was synthesized and found to inhibit HIV proliferation with an effective concentration (EC₅₀) of 2.77 µM and a low cytotoxicity, resulting in a significant selectivity index of 68. acs.org Mechanistic studies indicated that this compound acts as a late reverse transcription inhibitor. acs.org In another study, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were evaluated. Compound 5q from this series demonstrated exceptional potency against wild-type HIV-1, with an EC₅₀ value of 6.4 nM. researchgate.net Furthermore, research into inhibitors of the HIV-1 capsid (CA) protein led to the development of phenylalanine derivatives incorporating the indazole scaffold. Compounds II-13c and V-25i showed notable anti-HIV-1 activity with EC₅₀ values of 5.14 µM and 2.57 µM, respectively. nih.gov

| Compound | Target | EC50 | Reference |

|---|---|---|---|

| Tetrahydroindazolylbenzamide (6) | HIV-1 (Reverse Transcriptase) | 2.77 µM | acs.org |

| Indazolyl-substituted piperidinyl-aminopyrimidine (5q) | HIV-1 (Wild-Type) | 6.4 nM | researchgate.net |

| Phenylalanine derivative (II-13c) | HIV-1 (Capsid) | 5.14 µM | nih.gov |

| Phenylalanine derivative (V-25i) | HIV-1 (Capsid) | 2.57 µM | nih.gov |

| Pyridinone derivative (74a) | HIV-1 (Wild-Type and Mutant) | 0.001–0.359 µM | frontiersin.org |

Neurological and Central Nervous System Applications

Derivatives of 1H-indazole have been investigated for their potential applications in treating neurological and central nervous system (CNS) disorders, largely owing to their ability to interact with various neuronal receptors.

The serotonin (B10506) 2C (5-HT₂C) receptor is a key target for the development of drugs for conditions such as obesity, epilepsy, and psychiatric disorders. researchgate.net Indazole derivatives have emerged as potent and selective agonists for this receptor. A series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized, leading to the identification of YM348 ((S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine). This compound demonstrated high agonistic activity at the human 5-HT₂C receptor with an EC₅₀ of 1.0 nM and showed high selectivity over the 5-HT₂A receptor. ebi.ac.uk

In a different study, 1-((S)-2-aminopropyl)-1H-indazol-6-ol (compound 9 ) was identified as a potent 5-HT₂ receptor agonist with an EC₅₀ of 42.7 nM. nih.gov Further research on indazole analogs of known serotonergic tryptamines, such as 5-MeO-DMT, has provided a deeper understanding of the structure-activity relationships. The direct 1H-indazole analog of 5-MeO-DMT, compound 6a , was found to be a moderately potent agonist at the 5-HT₂C receptor with an EC₅₀ of 532 nM. semanticscholar.orgacs.org

| Compound | Receptor Target | EC50 (nM) | Reference |

|---|---|---|---|

| YM348 | Human 5-HT2C | 1.0 | ebi.ac.uk |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol (9) | 5-HT2 | 42.7 | nih.gov |

| Indazole analog of 5-MeO-DMT (6a) | 5-HT2C | 532 | semanticscholar.orgacs.org |

| Indazole analog of 5-MeO-DMT (6a) | 5-HT2A | 203 | semanticscholar.orgacs.org |

Other Therapeutic Areas of 1H-Indazole Derivative Exploration

The structural versatility of the 1H-indazole core has led to its exploration in a wide range of other therapeutic areas, demonstrating its broad pharmacological potential. sci-hub.semdpi.com

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes. Indazole derivatives have shown significant promise as inhibitors of these enzymes. A series of indazole derivatives based on Methyl 1H-indazole-4-carboxylate were synthesized and evaluated. Compounds 8 , 9 , 10 , and 12 from this series showed good inhibitory potential against both α-amylase and α-glucosidase, with IC₅₀ values comparable to the standard drug, acarbose. researchgate.net

Another study focusing on indazole-based 2,4-dihydro-3H-1,2,4-triazole-3-thiones also reported promising results, with several derivatives showing potent inhibition of both enzymes. researcher.life Similarly, a series of thiazolidinone-based indole (B1671886) derivatives were synthesized and evaluated, with some compounds showing potent dual inhibitory activity. For instance, compound five in this series had an IC₅₀ of 1.50 µM against α-amylase and 2.40 µM against α-glucosidase. researchgate.net These findings underscore the potential of 1H-indazole derivatives as lead compounds for the development of new antidiabetic agents.

| Compound/Derivative Series | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole Derivative (8) | α-Amylase | 15.04 ± 0.05 | researchgate.net |

| α-Glucosidase | 16.99 ± 0.19 | ||

| Indazole Derivative (10) | α-Amylase | 20.11 ± 0.06 | researchgate.net |

| α-Glucosidase | 21.90 ± 0.11 | ||

| Thiazolidinone-based indole (5) | α-Amylase | 1.50 ± 0.05 | researchgate.net |

| α-Glucosidase | 2.40 ± 0.10 | ||

| Indolo[1,2-b]isoquinoline (11) | α-Glucosidase | 3.44 ± 0.36 | mdpi.com |

| α-Amylase | - | ||

| Acarbose (Reference) | α-Amylase | 12.98 ± 0.03 | researchgate.net |

| α-Glucosidase | 12.79 ± 0.17 |

Anti-osteoporosis Investigations

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The regulation of bone remodeling, a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts, is a key target for therapeutic interventions. Recent research has identified derivatives of 1H-indazole-amine as potential inhibitors of osteoclastogenesis and bone resorption.

One such derivative, N-(2-(methylthio)-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-yl)-1H-indazol-6-amine, known as OCLI-023, has been investigated for its effects on bone metabolism. plos.org OCLI-023 is a pyrimidine-containing indazole derivative. plos.org Studies on this compound have provided insights into the potential of this chemical class for the treatment of bone-resorptive diseases like periodontitis and osteoporosis. plos.org

In Vitro Findings:

In vitro studies using bone marrow-derived macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation, have demonstrated the inhibitory effects of OCLI-023. plos.org The compound was shown to suppress the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts in a concentration-dependent manner, without significant cytotoxicity. plos.org

Furthermore, OCLI-023 was found to inhibit the bone-resorbing activity of mature osteoclasts. plos.org This was evidenced by a reduction in the formation of resorption pits on dentin slices. plos.org Mechanistically, OCLI-023 was observed to attenuate the RANKL-induced expression of key osteoclastogenic marker genes, including c-Fos and Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are critical transcription factors for osteoclast differentiation. plos.org The compound also suppressed the phosphorylation of p38 and JNK, components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in RANKL-mediated osteoclastogenesis. plos.org

In Vivo Findings:

The anti-resorptive effects of OCLI-023 have also been evaluated in an in vivo model of ligature-induced periodontitis in mice, a condition characterized by alveolar bone loss. plos.org Oral administration of OCLI-023 significantly reduced the distance between the cementoenamel junction and the alveolar bone crest, indicating a protective effect against bone loss. plos.org Histological analysis confirmed that the number of osteoclasts in the periodontal tissue was significantly lower in the OCLI-023-treated group compared to the vehicle-treated group. plos.org

These findings suggest that 1H-indazole-amine derivatives, exemplified by OCLI-023, represent a promising class of compounds for the development of novel anti-osteoporosis therapies by targeting osteoclast differentiation and function.

Table 1: In Vitro and In Vivo Anti-osteoporotic Activity of OCLI-023

| Assay | Model | Key Finding | Reference |

|---|---|---|---|

| Osteoclast Differentiation | RANKL-stimulated Bone Marrow-Derived Macrophages (BMMs) | Inhibited formation of TRAP-positive multinucleated osteoclasts. | plos.org |

| Bone Resorption | Mature osteoclasts on dentin slices | Reduced the formation of resorption pits. | plos.org |

| Gene Expression | RANKL-stimulated BMMs | Attenuated the expression of c-Fos and NFATc1. | plos.org |

| Signal Transduction | RANKL-stimulated BMMs | Suppressed the phosphorylation of p38 and JNK. | plos.org |

| Alveolar Bone Loss | Ligature-induced periodontitis in mice | Significantly reduced alveolar bone loss. | plos.org |

Antiarrhythmic Activities

Cardiac arrhythmias, or irregular heartbeats, arise from abnormalities in the electrical conduction system of the heart. Ion channels, which control the flow of ions across the cell membrane of cardiomyocytes, are critical for the generation and propagation of the cardiac action potential. Consequently, they are major targets for antiarrhythmic drugs. nih.gov Some derivatives of 1H-indazole have been investigated for their ability to modulate cardiac ion channels, suggesting their potential as antiarrhythmic agents. nih.govresearchgate.netresearchgate.net

Research in this area has led to the discovery of 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator of the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1). nih.gov The hERG channel is crucial for cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias such as Long QT Syndrome. nih.gov

Electrophysiological Profile of ITP-2:

Electrophysiological studies on heterologously expressed hERG channels in HEK-293 cells have revealed that ITP-2 is a selective activator of the channel. nih.gov The compound was found to increase the test pulse currents with an EC50 of 1.0 μM, while decreasing the tail currents. nih.gov The primary mechanism of action of ITP-2 involves a significant depolarizing shift in the voltage-dependence of inactivation and a hyperpolarizing shift in the voltage-dependence of activation of the hERG1a channels. nih.gov Additionally, ITP-2 was shown to slow the rate of inactivation and accelerate the recovery from inactivation. nih.gov

Interestingly, the modulatory effects of ITP-2 were found to be dependent on the subunit composition of the hERG channel. Heteromeric hERG1a/1b channels, which more closely resemble the native cardiac IKr channels, exhibited reduced sensitivity to ITP-2. nih.gov Specifically, the effects on the midpoint of voltage-dependent inactivation and the rate of inactivation were less pronounced in hERG1a/1b channels compared to homomeric hERG1a channels. nih.gov Furthermore, the compound was found to inhibit hERG1b channels. nih.gov

The pro-arrhythmic or anti-arrhythmic potential of a compound that modulates the hERG channel is complex. While hERG channel blockers are a known cause of acquired Long QT Syndrome, hERG channel activators are being explored as a potential therapeutic strategy for this condition. nih.gov The ability of ITP-2 to activate a trafficking-deficient Long QT Syndrome mutant (G601S) suggests its potential utility in the development of therapies for this inherited arrhythmia. nih.gov

Table 2: Electrophysiological Effects of ITP-2 on hERG Channels

| Parameter | hERG Channel Subunit | Effect of ITP-2 | Reference |

|---|---|---|---|

| Test Pulse Current | hERG1a | Increased (EC50 = 1.0 μM) | nih.gov |

| Voltage-Dependence of Inactivation | hERG1a | Depolarizing shift | nih.gov |

| Voltage-Dependence of Activation | hERG1a | Hyperpolarizing shift | nih.gov |

| Rate of Inactivation | hERG1a | Slowed | nih.gov |

| Recovery from Inactivation | hERG1a | Accelerated | nih.gov |

| Sensitivity | hERG1a/1b | Reduced compared to hERG1a | nih.gov |

| Channel Activity | hERG1b | Inhibited | nih.gov |

| Long QT Syndrome Mutant (G601S) | hERG1a | Activated | nih.gov |

Structure Activity Relationship Sar and Drug Design Principles for 1h Indazol 1 Amine Analogs

Impact of Substitution Patterns on the 1H-Indazole-1-amine Core on Biological Efficacy

The biological activity of 1H-Indazol-1-amine analogs is profoundly influenced by the nature and position of substituents on the indazole core. Strategic modifications can dramatically enhance efficacy and selectivity for various biological targets.

Research has consistently shown that substitutions at various positions of the indazole ring play a crucial role in determining the biological activity of the resulting compounds. For instance, in the context of anticancer activity, specific substitutions have been found to significantly boost potency. longdom.orglongdom.org Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that electron-rich substituents, when favorably positioned on the aromatic ring, lead to stronger interactions and enhanced antifungal efficacy. longdom.org

Furthermore, the position of these substitutions is critical. For example, a nitro group at the 2-position of the indazole ring has been shown to confer significant anticancer activity, whereas moving this group to the para position results in a decrease in this activity. longdom.org Similarly, in the pursuit of potent PLK4 inhibitors, it was observed that halogen atom replacements at the meta-position of an attached benzene (B151609) ring resulted in higher activity compared to para-position substitutions. nih.gov Conversely, introducing bulky groups at the meta-position significantly diminished activity. nih.gov

The C-5 position of the indazole ring has also been a key focus for modification. The introduction of various substituted aromatic groups at this position, often via Suzuki coupling, allows for the exploration of interactions with different kinase targets, thereby increasing the potential for enhanced activity. mdpi.com In one study, the order of anti-proliferative activity against Hep-G2 cells was directly correlated to the substituent at the C-5 position, with a 3,5-difluoro substituent showing the highest activity. mdpi.com

The N-1 position of the indazole ring is another critical site for substitution. For example, N-ethylpiperazine groups have been found to be important for both enzyme inhibitory and cellular activity in certain contexts. mdpi.com In a series of indazoloxypropanolamines, methyl substitution at the N-1 position led to significant antiarrhythmic, local anesthetic, and analgesic activities, while phenyl substitution at the same position resulted in less active antiarrhythmic agents but interesting local anesthetics. thieme-connect.com

The following table summarizes the observed impact of various substitution patterns on the biological efficacy of indazole derivatives based on several studies.

| Substitution Position | Substituent Type | Observed Impact on Biological Efficacy | Target/Activity |

| Indazole Ring (General) | Electron-rich groups | Enhanced antifungal activity. longdom.org | Antifungal |

| 2-position | Nitro group | Significant anticancer activity. longdom.org | Anticancer |

| 4-position | Fluoro group | Enhanced anticancer efficacy. longdom.org | Anticancer |

| 5-position | 3,5-difluoro substituent | Superior anti-proliferative activity against Hep-G2 cells. mdpi.com | Anticancer |

| N-1 position | Methyl group | Significant antiarrhythmic, local anesthetic, and analgesic activities. thieme-connect.com | Antiarrhythmic, Anesthetic, Analgesic |

| N-1 position | Phenyl group | Reduced antiarrhythmic activity, but interesting local anesthetic properties. thieme-connect.com | Antiarrhythmic, Anesthetic |

| Attached Benzene Ring (meta-position) | Halogen atoms | Higher PLK4 inhibitory activity compared to para-substitution. nih.gov | PLK4 Inhibition |

| Attached Benzene Ring (meta-position) | Bulky groups | Markedly diminished PLK4 inhibitory activity. nih.gov | PLK4 Inhibition |

Design Principles for Optimizing Potency and Selectivity

The optimization of potency and selectivity of this compound analogs is guided by several key design principles. These principles are derived from structure-activity relationship (SAR) studies and computational modeling, aiming to enhance the interaction of the compounds with their biological targets while minimizing off-target effects.

A fundamental principle is the strategic placement of substituents to exploit specific interactions within the target's binding site. For instance, the introduction of a methyl group at the N-1 position of the indazole ring has been shown to be a critical modification that influences both stability and biological properties. Similarly, the addition of a methyl group to the 3-amino functionality of the indazole scaffold can result in equipotent biochemical and cellular activity. acs.org

The nature of the substituent is as important as its position. The use of electron-withdrawing groups, such as nitro and chloro substituents, is a strategic approach to modulate the electronic properties and spatial arrangement of the molecule, which can significantly influence biological activity. For example, in a series of ROCK-II inhibitors, 2-amino substituted analogs showed potent activity. researchgate.net

Fine-tuning the hinge-binding motif is another crucial aspect. The indazole scaffold itself is considered a privileged structure for many kinase inhibitors, as it can form pivotal interactions with hinge residues. pharmablock.com Replacing or modifying the core scaffold can lead to significant improvements. For example, replacing an imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine resulted in a compound with excellent kinase selectivity and potency. acs.org

Selectivity is often achieved by targeting specific residues in the binding pocket that differ between isoforms. For instance, in the development of Aurora kinase inhibitors, different substituents on the indazole scaffold provided subtype selectivity by targeting specific residues like Arg220, Thr217, or Glu177. researchgate.net

The following table outlines some of the key design principles and their impact on the optimization of this compound analogs.

| Design Principle | Example Application | Outcome |

| Strategic N-1 Substitution | Introduction of a methyl group at the N-1 position. | Influences stability and biological properties. |

| Modification of the 3-Amino Group | Addition of a methyl group to the 3-amino functionality. acs.org | Maintained biochemical and cellular activity. |

| Modulation of Electronic Properties | Incorporation of electron-withdrawing groups (e.g., nitro, chloro). | Influences molecular electronic structure and biological activity. |

| Scaffold Hopping/Modification | Replacement of an imidazo-thiadiazole with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine. acs.org | Excellent kinase selectivity and potency. |

| Targeting Specific Residues for Selectivity | Different substituents on the indazole scaffold targeting specific Aurora kinase residues. researchgate.net | Achieved subtype kinase selectivity. |

| Linker Substructure Importance | The linker between the indazole core and other moieties is critical for activity. researchgate.net | Improved activity against ROCK I. |

Pharmacophore Development and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify and optimize new this compound analogs. These methods are particularly useful when the three-dimensional structure of the target protein is unknown.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. mdpi.com For 1H-indazole derivatives, the indazole nucleus itself often serves as a key pharmacophoric element, providing a rigid scaffold with hydrogen bond donor (NH) and acceptor (N2) capabilities. pharmablock.com

The development of a pharmacophore model often starts with a known active ligand. For example, the binding interactions of Axitinib, a potent VEGFR-2 inhibitor containing an indazole core, were used to generate a pharmacophore model with hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features. mdpi.com This model was then used to screen for new potential inhibitors. mdpi.com

Ligand-based drug design encompasses various computational techniques that utilize the information from a set of known active ligands to design new, more potent compounds. One such technique is the development of quantitative structure-activity relationship (QSAR) models, which correlate the chemical properties of a series of compounds with their biological activities.

In the context of this compound analogs, these approaches have been instrumental. For instance, a pharmacophore model for sigma-2 ligands was developed based on a series of tetrahydroindazole (B12648868) compounds, summarizing the common features present in the most potent ligands. nih.gov This model can guide the further refinement of their bioactivity. nih.gov

The following table summarizes key aspects of pharmacophore development and ligand-based design for this compound analogs.

| Approach | Key Features/Methodology | Application Example |

| Pharmacophore Modeling | Identification of essential 3D chemical features (H-bond donors/acceptors, hydrophobic regions). mdpi.com | A model based on Axitinib was used to screen for new VEGFR-2 inhibitors. mdpi.com |

| Privileged Scaffold | The indazole nucleus serves as a key pharmacophore with H-bond donor and acceptor capabilities. pharmablock.com | The indazole core is a common feature in many kinase inhibitors. |

| Ligand-Based Virtual Screening | Using a pharmacophore model to screen compound libraries for potential hits. | A pharmacophore model for sigma-2 ligands was used to guide further optimization. nih.gov |

Fragment-Based Lead Discovery (FBLD) Strategies Employing the Indazole Motif

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The indazole motif, due to its favorable physicochemical properties and ability to form key interactions, is considered a privileged fragment in FBLD. pharmablock.com

The process typically begins with the identification of an indazole-containing fragment hit through biochemical or biophysical screening methods. For example, an indazole fragment was identified as a hit against AXL kinase through a high-concentration biochemical screen. researchgate.net Once a fragment hit is validated, it serves as a starting point for optimization. This can involve "fragment growing," where the fragment is elaborated to increase its size and affinity, or "fragment linking," where two or more fragments that bind to adjacent sites are connected.

A notable success story in FBLD involves the discovery of aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1). acs.org A kinase-biased fragment library was screened, leading to the identification of an aminoindazole fragment hit. acs.org Subsequent substructure searches and optimization led to a highly potent and ligand-efficient lead compound. acs.org

FBLD offers several advantages, including the efficient sampling of chemical space and the generation of lead compounds with superior physicochemical properties. drugdiscoverychemistry.com The indazole scaffold's ability to serve as a versatile hinge-binding element makes it particularly well-suited for targeting kinases. pharmablock.com

The table below highlights key aspects of FBLD strategies utilizing the indazole motif.

| FBLD Strategy | Description | Example |

| Fragment Screening | Screening libraries of small molecules for binding to a target. | An indazole fragment was identified as an AXL kinase inhibitor. researchgate.net |

| Fragment Evolution | Optimizing a fragment hit to increase potency and develop lead-like properties. | An aminoindazole fragment hit for PDK1 was evolved into a potent inhibitor. acs.org |

| Scaffold Hopping | Using the indazole motif to replace other chemical scaffolds. | The indazole scaffold is a privileged scaffold in scaffold hopping exercises for kinase inhibitors. pharmablock.com |

| Structure-Based Design | Using the crystal structure of a fragment-target complex to guide optimization. | The X-ray crystal structure of an indazole analog complexed with Mer kinase guided further optimization. researchgate.net |

Rational Drug Design Approaches for N1-Aminated Indazoles

Rational drug design for N1-aminated indazoles leverages a deep understanding of the target's structure and the ligand's binding mode to create more potent and selective inhibitors. This approach often involves a combination of computational modeling and experimental validation.

Structure-based drug design (SBDD) is a cornerstone of this approach, relying on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. xiahepublishing.com This structural information allows for the visualization of the binding pocket and the design of molecules that fit snugly and form specific, favorable interactions. For instance, the design of novel indazole-based diarylurea derivatives targeting c-kit was guided by SBDD. nih.gov

Molecular docking is a computational technique frequently used in rational drug design to predict the preferred orientation of a ligand when bound to a target. nih.gov This method can help to understand the structure-activity relationship (SAR) and to prioritize compounds for synthesis. For example, molecular docking was used to explore the interaction mechanisms of indazole-based diarylurea derivatives with their target. nih.gov

In the absence of a target structure, homology modeling can be used to build a model of the target protein based on the known structure of a related protein. This model can then be used for SBDD.

A key aspect of rational design for N1-aminated indazoles is the strategic modification of the N1-substituent to enhance properties like membrane permeability and target affinity. For example, propyl groups at the N1-position can improve lipophilicity compared to methyl analogs.

The following table summarizes key rational drug design approaches for N1-aminated indazoles.

| Design Approach | Methodology | Application Example |

| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of the target to design inhibitors. xiahepublishing.com | Design of indazole-based diarylurea derivatives targeting c-kit. nih.gov |

| Molecular Docking | Predicting the binding mode of a ligand to its target. nih.gov | Exploring the interaction mechanisms of indazole derivatives. nih.gov |

| Strategic N1-Substitution | Modifying the N1-substituent to improve physicochemical properties. | Using propyl groups to enhance lipophilicity. |

| In Silico Screening | Using computational methods to screen virtual libraries of compounds. | An in silico high-throughput screen identified an indazole as a ULK1 inhibitor. pharmablock.com |

Lead Optimization Strategies in this compound Drug Discovery

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, this process involves a multifaceted approach.

A primary strategy is the iterative process of chemical synthesis and biological testing, guided by the structure-activity relationship (SAR). nih.gov This involves making systematic changes to the lead compound's structure and evaluating the impact on its activity. For example, in the optimization of Aurora kinase inhibitors, intensive hit-to-lead optimization of indazole derivatives led to compounds with dual or selective inhibitory activity. researchgate.net

Structural simplification is another effective strategy, where unnecessary parts of a large or complex lead compound are removed. scienceopen.com This can improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com For instance, replacing a carbazole (B46965) group with smaller N-methyl-cycloalkyl groups in a lead compound resulted in analogs with greater potency against certain targets. scienceopen.com

Computational methods play a significant role in modern lead optimization. danaher.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and free-energy perturbation (FEP) calculations can guide the rational design of more potent analogs. nih.gov

Furthermore, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. nih.gov This can involve modifying the molecule to improve its solubility, metabolic stability, and membrane permeability, while reducing potential toxicity. For example, introducing a basic center into a molecule can enhance its water solubility. acs.org

The table below outlines key lead optimization strategies for this compound drug discovery.

| Optimization Strategy | Description | Example |

| SAR-Guided Synthesis | Systematically modifying the lead compound based on SAR data. | Intensive hit-to-lead optimization of indazole-based Aurora kinase inhibitors. researchgate.net |

| Structural Simplification | Removing non-essential parts of a complex lead compound. scienceopen.com | Replacing a bulky carbazole group with smaller cycloalkyl groups. scienceopen.com |

| Computational Chemistry | Using methods like 3D-QSAR and FEP to guide design. danaher.comnih.gov | Guiding the rational design of more potent analogs. |

| ADMET Optimization | Improving pharmacokinetic properties like solubility and metabolic stability. nih.gov | Introducing a basic center to improve solubility. acs.org |

| Fragment Elaboration | Building upon a fragment hit to develop a lead compound. | Fragment elaboration of a hydroxy-indazole-carboxamide led to potent Hsp90 inhibitors. pharmablock.com |

Computational Chemistry and in Silico Methodologies for 1h Indazol 1 Amine Systems

Molecular Docking Investigations of 1H-Indazole-Ligand Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-indazole derivatives, docking studies are crucial for understanding their interactions with biological targets, such as enzymes and receptors.

Researchers have extensively used molecular docking to elucidate the binding modes of indazole derivatives. For instance, studies have shown that the indazole nucleus, a bicyclic system, provides a rigid and planar geometry that facilitates interactions with hydrophobic pockets in target proteins. The ethylamine (B1201723) side chain can enhance hydrogen-bonding capacity with biological targets. vulcanchem.com

In one study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) using Autodock 4. The results identified derivatives with the highest binding energies, suggesting their potential as effective anticancer agents. nih.govrsc.org Another investigation focused on new substituted indazole derivatives as potential inhibitors of the aromatase enzyme, a target in breast cancer. The docking analysis revealed that several compounds exhibited good binding affinities, with some forming key interactions with active site residues like Arg115 and Met374. derpharmachemica.com

Similarly, molecular docking was employed to identify 1H-indazole analogs as potent anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. The study revealed that compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding results. innovareacademics.in In the pursuit of novel antileishmanial candidates, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) predicted the binding modes of the most potent compounds. tandfonline.com

These docking studies are instrumental in rational drug design, allowing for the prediction of protein-ligand interactions and the identification of promising candidates for further experimental validation. jocpr.com

Interactive Table: Molecular Docking Studies of 1H-Indazole Derivatives

| Derivative Class | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Carboxamide indazoles | Renal Cancer Protein (6FEW) | Identified derivatives with the highest binding energy, indicating potential for renal cancer treatment. | nih.govrsc.org |

| Substituted indazoles | Aromatase (3EQM) | Showed good binding affinities, with interactions at key active site residues (Arg115, Met374). | derpharmachemica.com |

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | Compounds with specific phenyl groups demonstrated significant binding to the enzyme's active site. | innovareacademics.in |

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | Predicted binding modes of potent antileishmanial agents, corroborating experimental results. | tandfonline.com |

| 1-Trityl-5-azaindazoles | MDM2 & PBR | Revealed strong binding interactions with active site amino acids, suggesting anticancer potential. | jocpr.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and binding dynamics of 1H-indazole derivatives within their biological targets. These simulations, often performed over nanoseconds to microseconds, offer insights that are not accessible through static docking studies. frontiersin.orguni-muenster.de

MD simulations have been used to assess the stability of protein-ligand complexes involving indazole derivatives. For example, a 100-ns MD simulation was conducted on a complex of a 1H-indazole analog and the COX-2 enzyme. The analysis of root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) indicated that the test compound was relatively stable within the enzyme's active site. innovareacademics.in

In another study, MD simulations were performed on complexes of N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine and the main protease (Mpro) of SARS-CoV-2. The simulations, which ran for 100 ns, showed that the complex stabilized after approximately 25 ns, confirming a stable binding affinity. frontiersin.org Similarly, the stability of a complex between a 3-chloro-6-nitro-1H-indazole derivative and trypanothione reductase was analyzed, revealing good stability and supporting its potential as an antileishmanial agent. tandfonline.com The conformational stability of docked complexes is a key aspect analyzed through MD simulations, with trajectories providing detailed information on the system's behavior over time. uni-muenster.de

The results from MD simulations, such as RMSD and RMSF plots, help to understand the flexibility of the ligand and protein residues upon binding and can confirm the stability of the interactions predicted by molecular docking. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of 1H-indazole-1-amine and its derivatives. These methods provide a fundamental understanding of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. In the context of 1H-indazole research, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G, 6-311++G(d,p)), are performed to optimize molecular geometries and calculate electronic parameters. nih.govrsc.orgnih.gov

DFT studies have been instrumental in determining the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔE), are used to predict the reactivity and stability of the molecules. nih.govresearchgate.net A larger energy gap generally implies higher stability and lower reactivity. In one study, DFT analysis identified specific 3-carboxamide indazole derivatives with high energy gaps. nih.govrsc.org

Furthermore, DFT calculations have been used to elucidate reaction mechanisms. For the reaction of indazoles with formaldehyde (B43269), B3LYP/6-311++G(d,p) calculations showed that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. nih.govacs.org DFT has also been employed to optimize the gas-phase structures of 3-chloro-6-nitro-1H-indazole derivatives to support structure-activity relationship analyses. tandfonline.com

The Gauge-Independent Atomic Orbital (GIAO) method is a quantum chemical approach used for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgsci-hub.se This technique is particularly valuable for assigning complex NMR spectra and confirming the structures of synthesized compounds.

GIAO calculations, typically performed at the DFT level (e.g., GIAO/B3LYP/6-311++G(d,p)), provide theoretical chemical shifts that can be compared with experimental data. acs.orgresearchgate.net This comparison is crucial for the structural elucidation of indazole derivatives, especially for distinguishing between isomers that may be difficult to identify through experimental methods alone.

For example, GIAO calculations have been used to provide a sound basis for experimental observations in the study of the addition of 1H-indazole and its nitro derivatives to formaldehyde. acs.orgcsic.es The calculated chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei have shown excellent agreement with experimental values, confirming the structures of the resulting products. nih.govacs.org In another study, GIAO/B3LYP calculations were used to analyze the NMR spectra of N-benzylindazoles, and the calculated shieldings, when converted to chemical shifts, matched the experimental data very well. researchgate.net The method has also been applied to analyze the ¹⁹F NMR spectra of fluorinated indazole derivatives. mdpi.comnih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

Calculating the binding free energy is essential for accurately predicting the affinity of a ligand for its target protein. nii.ac.jp The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of protein-ligand complexes from molecular dynamics simulation trajectories. mdpi.com

The MM/GBSA method combines molecular mechanics energies with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nii.ac.jpnih.gov The binding free energy (ΔG_bind) is calculated by considering various energy components, including van der Waals, electrostatic, and solvation energies. innovareacademics.in

In the study of 1H-indazole derivatives, MM/GBSA calculations have been used to validate docking results and rank potential inhibitors. For instance, in the investigation of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, MM/GBSA analysis of the ligand-trypanothione reductase complex yielded a low net binding energy, supporting the biological potency of the compound. tandfonline.com Similarly, for pyridine-urea scaffolds incorporating an indazole moiety, MM/GBSA calculations identified the compound with the highest binding free energy, which correlated with its observed activity. mdpi.com

Post-dynamic MM/GBSA analysis of a 1H-indazole analog complexed with the COX-2 enzyme also showed significant binding affinities, further validating its potential as an anti-inflammatory agent. innovareacademics.in

Interactive Table: MM/GBSA Binding Free Energy Calculations for 1H-Indazole Derivatives

| Compound/Derivative | Target Protein | Calculated ΔG_bind (kcal/mol) | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivative (compound 13) | Trypanothione Reductase (TryR) | -40.02 | Low net binding energy supports biological potency against Leishmania. | tandfonline.com |

| 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (B1245722) (BDF) | Cyclooxygenase-2 (COX-2) | -56.83 | Higher negative binding free energy suggests greater ligand binding in the active region. | innovareacademics.in |

| Pyridine-urea scaffold with indazole (compound 8i) | Not specified | -59.55 | Superior binding affinity attributed to strong hydrogen bond and lipophilic interactions. | mdpi.com |

Virtual Screening Techniques for Novel 1H-Indazole Scaffolds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org For 1H-indazole systems, VS has proven to be a powerful tool for discovering novel scaffolds with potential therapeutic activities. longdom.org

Both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based methods, such as pharmacophore modeling, use the information from known active compounds to identify new ones. ugm.ac.id For example, a pharmacophore model was generated from known estrogen receptor alpha (ERα) inhibitors to screen for asymmetrical hexahydro-2H-indazole analogs of curcumin, leading to the identification of several potential hits. ugm.ac.id

Structure-based virtual screening involves docking large compound libraries into the three-dimensional structure of a biological target. acs.org This approach has been successfully applied to discover novel fibroblast growth factor receptor 1 (FGFR1) inhibitors. By screening a database, researchers identified an indazole scaffold as a promising starting point, which, after optimization, led to highly potent inhibitors. researchgate.nettandfonline.comtandfonline.com In another example, virtual screening of the PubChem library was used to explore for novel VEGFR-2 kinase inhibitors, using the 1H-indazole-containing drug Axitinib as a reference. researchgate.net

Fragment-based virtual screening is another strategy that has been employed. This involves screening libraries of molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds. This method led to the identification of an indazole derivative as a hit compound for designing Polo-like kinase 4 (PLK4) inhibitors for neuroblastoma. nih.gov

The hits identified from virtual screening are typically subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for experimental testing. acs.org

Prediction of Pharmacokinetic Profiles (e.g., Absorption, Metabolism)

The evaluation of a compound's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of modern drug discovery. uoa.gr For novel chemical entities like 1H-Indazol-1-amine, in silico computational methodologies provide an early, cost-effective means to forecast these properties, thereby guiding further experimental investigation. uoa.gr These predictive models leverage vast datasets of known compounds to establish quantitative structure-activity relationships (QSAR) and other algorithms that can estimate the likely behavior of new molecules. nih.govnih.gov

Detailed Research Findings

Computational tools can predict a range of pharmacokinetic parameters. For absorption, models often estimate human intestinal absorption (HIA) and permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as a reliable in vitro model for the human intestinal wall. nih.govresearchgate.netneliti.com Properties such as a compound's molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical inputs for these predictions, often framed by heuristics like Lipinski's "Rule of Five". neliti.comafjbs.com For this compound, computational models would likely predict good oral absorption based on its structural properties.

Metabolism prediction primarily focuses on the cytochrome P450 (CYP) family of enzymes, which are responsible for the phase I metabolism of a majority of drugs. mdpi.comnih.gov In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19). mdpi.comnih.gov These predictions are crucial for anticipating potential drug-drug interactions and understanding the metabolic stability of a compound. nih.gov By analyzing the structure of this compound, these models can identify potential sites of metabolism (SoMs), which are the atoms most susceptible to enzymatic modification. nih.govcambridgemedchemconsulting.com Reactivity models, sometimes employing quantum mechanical calculations, assess the likelihood of metabolic transformations at different positions on the molecule. cambridgemedchemconsulting.comnih.gov

The following tables present a hypothetical, yet representative, in silico pharmacokinetic profile for this compound, based on computational models commonly applied in drug discovery.

Table 1: Predicted Physicochemical and Absorption Properties of this compound

| Parameter | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 133.15 | Adheres to Lipinski's Rule (<500), favoring good absorption and diffusion. afjbs.com |

| logP (Octanol/Water) | 1.25 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Within Lipinski's limit (≤5), contributing to favorable oral bioavailability. afjbs.com |

| Hydrogen Bond Acceptors | 2 | Within Lipinski's limit (≤10), supporting good absorption characteristics. afjbs.com |

| Human Intestinal Absorption (%) | > 80% | Suggests the compound is likely to be well-absorbed from the gastrointestinal tract. ugm.ac.id |

| Caco-2 Permeability (nm/sec) | High | Predicts efficient passage across the intestinal epithelial barrier. nih.govresearchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests limited penetration into the central nervous system. |

Table 2: Predicted Metabolic Profile of this compound

| CYP Isoform | Predicted Interaction | Implication |

| CYP3A4 | Substrate/Potential Inhibitor | May be metabolized by the most common drug-metabolizing enzyme; potential for drug-drug interactions. neliti.commdpi.com |

| CYP2D6 | Non-Inhibitor | Low likelihood of interfering with the metabolism of drugs that are substrates of this isoform. mdpi.com |

| CYP2C9 | Non-Inhibitor | Unlikely to cause drug-drug interactions with substrates of this enzyme. mdpi.com |

| CYP1A2 | Potential Inhibitor | May inhibit the metabolism of other compounds processed by this enzyme. |

| CYP2C19 | Non-Inhibitor | Low probability of interaction with drugs metabolized by this isoform. mdpi.com |

| Predicted Primary Sites of Metabolism | Aromatic Ring, Amino Group | Hydroxylation of the indazole ring and N-deamination are predicted as likely metabolic pathways. |

These in silico predictions offer a foundational understanding of the likely pharmacokinetic behavior of this compound. While these computational assessments are invaluable for early-stage drug discovery, they must be validated through subsequent in vitro and in vivo experimental studies to confirm the compound's true ADME profile. The combination of predictive modeling and empirical testing provides a robust framework for advancing new chemical entities through the development pipeline. uoa.gr

Advanced Analytical Techniques in 1h Indazol 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Characterization (e.g., 1H, 13C, 15N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of indazole derivatives, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. The indazole core can exist in two primary tautomeric forms, the 1H- and 2H-tautomers, and NMR is crucial for distinguishing between them. vulcanchem.comnih.gov Substitution on the indazole nitrogen, as in 1H-indazol-1-amine, generally stabilizes the 1H-tautomer. vulcanchem.com

In the study of indazole derivatives, such as (1H-indazol-1-yl)methanol, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁵N are employed. nih.govacs.org These analyses, often supported by computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations, provide a robust basis for structural assignment. nih.govresearchgate.net

¹H NMR: Proton NMR spectra provide information on the number and type of hydrogen atoms. For indazole derivatives, characteristic signals appear in the aromatic region (typically δ 6.8–8.2 ppm) and for substituents on the ring or nitrogen atoms. vulcanchem.com For instance, in studies of (1H-indazol-1-yl)methanol, the proton at position 3 (H3) typically appears as a distinct singlet. researchgate.net

¹³C NMR: Carbon-13 NMR is particularly powerful for characterizing the carbon skeleton and differentiating between isomers. cdnsciencepub.com The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substitution pattern and tautomeric form. nih.govcdnsciencepub.com For example, the ¹³C chemical shifts in 1-substituted and 2-substituted indazoles are markedly different, allowing for unambiguous isomer identification. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR provides direct insight into the electronic environment of the nitrogen atoms, which is fundamental for tautomer and isomer analysis. nih.govacs.org The chemical shifts of N1 and N2 are highly indicative of the substitution pattern. In studies of (indazol-1-yl)methanol isomers, ¹⁵N NMR was decisive in confirming the N1 substitution. acs.org